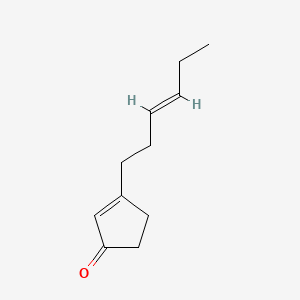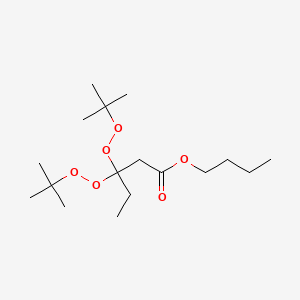
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is an organic compound with the molecular formula C17H34O6. It is known for its unique structure, which includes two tert-butylperoxy groups attached to a valerate backbone. This compound is often used in various chemical processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate typically involves the esterification of valeric acid with tert-butyl hydroperoxide. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various peroxides, alcohols, and substituted valerates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the production of various polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate involves the generation of free radicals through the homolytic cleavage of the tert-butylperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4,4-di(tert-butylperoxy) valerate
- Butyl 3,3-di(tert-butylperoxy) butyrate
- Butyl 2,2-di(tert-butylperoxy) propionate
Uniqueness
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization and other radical-initiated processes.
Properties
CAS No. |
71436-84-5 |
|---|---|
Molecular Formula |
C17H34O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 3,3-bis(tert-butylperoxy)pentanoate |
InChI |
InChI=1S/C17H34O6/c1-9-11-12-19-14(18)13-17(10-2,22-20-15(3,4)5)23-21-16(6,7)8/h9-13H2,1-8H3 |
InChI Key |
XNRJBTFAPRFYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC)(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


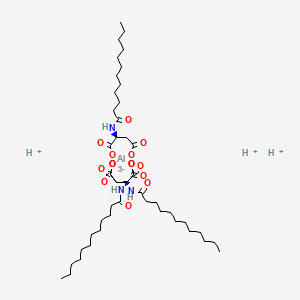
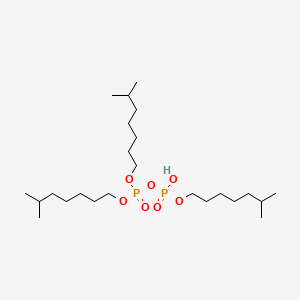

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

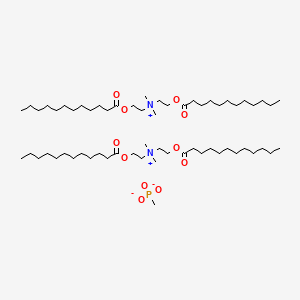
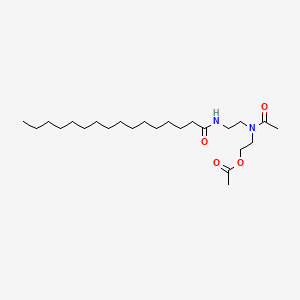
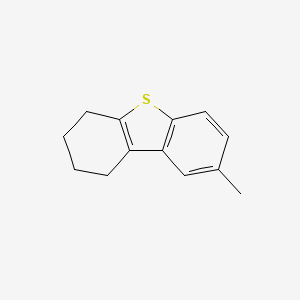

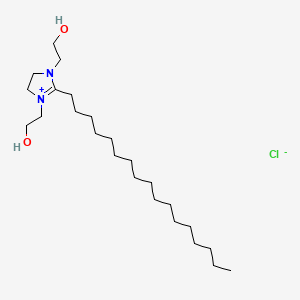

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

